molecular formula C5H2BrIO3 B6287099 4-Bromo-5-iodofuran-2-carboxylic acid CAS No. 19303-42-5

4-Bromo-5-iodofuran-2-carboxylic acid

Cat. No.: B6287099
CAS No.: 19303-42-5
M. Wt: 316.88 g/mol
InChI Key: WHDVDRALLBHZDL-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Scaffolds in Heterocyclic Chemistry

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental building block in organic synthesis. nih.gov Its unique electronic properties and reactivity make it a versatile precursor for a wide array of more complex molecules. researchgate.net Furan scaffolds are prevalent in numerous natural products and biologically active compounds, which has cemented their importance in medicinal chemistry and materials science. aobchem.com The furan ring can undergo a variety of transformations, including cycloadditions, ring-opening reactions, and functionalization of the ring carbons, providing access to diverse molecular architectures. researchgate.net

The Role of Halogenation in Furan Reactivity and Synthetic Utility

The introduction of halogen atoms onto the furan ring significantly modulates its chemical properties. Halogenation can alter the electron density of the ring, influencing its reactivity in electrophilic substitution and other reactions. acs.org Furthermore, halogen atoms serve as valuable synthetic handles for the construction of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. rsc.orgorganic-chemistry.org The differential reactivity of various halogens (e.g., iodine being more reactive than bromine in many cross-coupling reactions) allows for selective functionalization of polyhalogenated furans. researchgate.net

Overview of 4-Bromo-5-iodofuran-2-carboxylic Acid: A Highly Functionalized Furan Derivative

This compound, with the chemical formula C₅H₂BrIO₃, is a prime example of a highly functionalized furan. aobchem.com The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and an iodine atom—on the furan core suggests a rich and complex reactivity profile. The differential reactivity of the C-Br and C-I bonds is a key feature that could allow for sequential and site-selective modifications. researchgate.net Despite its potential, this specific compound remains relatively underexplored in the scientific literature.

Research Landscape and Current Challenges in Halogenated Furan Chemistry

The field of halogenated furan chemistry is an active area of research, driven by the quest for novel synthetic methodologies and the development of new functional molecules. A significant challenge lies in the selective functionalization of polyhalogenated furans, where controlling the regioselectivity of reactions is crucial. researchgate.net Achieving selective C-H functionalization on already substituted furan rings presents another hurdle. elsevierpure.com Overcoming these challenges will unlock the full potential of these versatile building blocks for applications in various scientific disciplines. researchgate.net

Chemical and Physical Properties

Detailed experimental data for this compound is scarce in the literature. However, some of its basic properties can be listed.

PropertyValueSource
Molecular Formula C₅H₂BrIO₃ aobchem.com
CAS Number 19303-42-5 aobchem.comsigmaaldrich.com
Molecular Weight 348.86 g/mol Calculated
Appearance Not Reported
Melting Point Not Reported
Solubility Not Reported

Synthesis and Reactivity

A plausible, though not explicitly documented, synthetic route to this compound could start from 2-furoic acid. The synthesis would likely involve a two-step halogenation process. Due to the activating nature of the carboxylic acid group (which can be deactivating towards electrophilic substitution but can direct ortho lithiation), a direct halogenation might be challenging.

A potential pathway could involve the initial bromination of a suitable furan derivative, followed by iodination. The regioselectivity of these halogenation steps would be critical. For instance, the iodination of aryl boronic acids with N-iodosuccinimide is a known method that could potentially be adapted. organic-chemistry.org Another approach could be the electrophilic cyclization of a suitably substituted alkynoate. nih.gov

The reactivity of this compound is expected to be dictated by its three functional groups. The iodine atom is generally more reactive than the bromine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. organic-chemistry.org The carboxylic acid group can be converted to other functional groups such as esters, amides, or acid chlorides, further expanding its synthetic utility. youtube.com

Synthetic Utility

The primary synthetic utility of this compound lies in its potential as a building block for more complex molecules through sequential cross-coupling reactions.

Potential Synthetic Transformations:

Selective Suzuki-Miyaura Coupling: The C-I bond could be selectively coupled with a boronic acid in the presence of a palladium catalyst, leaving the C-Br bond intact for a subsequent coupling reaction. researchgate.net

Sonogashira Coupling: The C-I bond could also undergo a Sonogashira coupling with a terminal alkyne.

Functionalization of the Carboxylic Acid: The carboxylic acid group can be transformed into an ester or an amide, which could then direct further reactions or be a key feature of the target molecule. nih.gov

These selective transformations would allow for the controlled and stepwise construction of highly substituted furan derivatives, which are valuable scaffolds in medicinal chemistry.

Detailed Research Findings

While specific research on this compound is limited, studies on related compounds provide valuable insights. For example, research on the Suzuki-Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran has demonstrated that site-selective functionalization is achievable. researchgate.net This supports the hypothesis that the differential reactivity of the halogens in this compound can be exploited for selective synthesis.

Furthermore, the synthesis of various functionalized furan-2-carboxamides via Suzuki-Miyaura coupling has been reported, highlighting the utility of halogenated furan-2-carboxylic acid derivatives as synthetic intermediates. acs.org

Research Challenges and Future Directions

The main challenge concerning this compound is the lack of a well-established and high-yielding synthetic protocol. Developing a reliable synthesis would be the first step towards unlocking its full potential.

Future research should focus on:

Developing a robust and scalable synthesis of this compound.

Thoroughly characterizing its physical and spectroscopic properties.

Exploring the scope and limitations of its selective functionalization through various cross-coupling reactions.

Investigating its potential as a precursor for the synthesis of novel biologically active compounds.

Addressing these points will provide a clearer picture of the role that this highly functionalized furan derivative can play in the advancement of organic and medicinal chemistry.

Properties

IUPAC Name

4-bromo-5-iodofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIO3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDVDRALLBHZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.88 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 5 Iodofuran 2 Carboxylic Acid and Analogues

Direct Halogenation Strategies on Furan-2-carboxylic Acid Derivatives

Direct halogenation of furan-2-carboxylic acid is a primary route for introducing halogen substituents onto the furan (B31954) ring. The carboxylic acid group at the C2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic aromatic substitution but provides strong regiochemical control, primarily directing incoming electrophiles to the C5 position.

The bromination of furan-2-carboxylic acid derivatives proceeds with high regioselectivity. The electron-withdrawing nature of the carboxyl group at the 2-position directs the incoming bromine electrophile to the 5-position. nih.gov This is a common and predictable reaction in furan chemistry.

The reaction is typically carried out under mild conditions to prevent polybromination or degradation of the furan ring. Common brominating agents and conditions are summarized in the table below.

Table 1: Conditions for Regioselective Bromination of Furan-2-carboxylic Acid

Brominating Agent Solvent Temperature Product Reference
Br₂ Dioxane or DMF -5°C 5-Bromo-furan-2-carboxylic acid nih.gov
NBS CCl₄ Reflux 5-Bromo-furan-2-carboxylic acid

The resulting 5-bromo-furan-2-carboxylic acid is a key intermediate for the synthesis of more complex dihalogenated furans.

Similar to bromination, the direct iodination of furan-2-carboxylic acid is also directed to the 5-position by the carboxyl group. However, elemental iodine (I₂) is generally a weaker electrophile than bromine, often requiring an oxidizing agent to facilitate the reaction.

A common method involves the use of iodine in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid. A specific protocol for the synthesis of 5-iodo-2-furoic acid involves treating furan-2-carboxylic acid with potassium iodide (KI) and hydrogen peroxide (H₂O₂) in a mixed solvent system of ethanol and water, with sulfuric acid as a catalyst. This method can achieve high yields of the desired product. wikipedia.orgchemicalbook.com

Table 2: Protocol for Directed Iodination of Furan-2-carboxylic Acid

Substrate Reagents Solvent Conditions Product Yield Reference
Furan-2-carboxylic acid KI, 30% H₂O₂, H₂SO₄ Ethanol:Water (1:3) 70°C, 6h 5-Iodo-furan-2-carboxylic acid 88.1% wikipedia.orgchemicalbook.com

The synthesis of 4-bromo-5-iodofuran-2-carboxylic acid requires a sequential halogenation strategy. The first step is the regioselective bromination of furan-2-carboxylic acid to yield 5-bromo-furan-2-carboxylic acid, as described in section 2.1.1.

The second step, the introduction of an iodine atom at the 4-position, is more challenging. Direct electrophilic iodination of 5-bromo-furan-2-carboxylic acid would be expected to occur at the remaining most activated position, which is C4. However, the presence of two deactivating groups (bromo and carboxyl) can make this reaction difficult.

A plausible strategy involves the use of directed ortho-metalation (DoM). The carboxylic acid group can act as a directed metalation group (DMG), facilitating deprotonation at an adjacent position by a strong base like lithium diisopropylamide (LDA). In the case of furan-2-carboxylic acid, this would typically occur at the C3 position. For 5-bromo-furan-2-carboxylic acid, metalation at C3 followed by quenching with an iodine source would lead to 5-bromo-3-iodofuran-2-carboxylic acid. To achieve substitution at the C4 position, a more complex strategy, possibly involving a "halogen dance" rearrangement or starting from a different precursor, might be necessary.

Halogen Exchange Reactions for Furan Carboxylic Acids

Halogen exchange reactions provide an alternative route to dihalogenated furans, allowing for the conversion of one halogen to another. These reactions are particularly useful for introducing iodine or fluorine.

The conversion of a bromo-substituted furan to an iodo-substituted furan can be achieved via a Finkelstein-type reaction. In the context of aromatic and heteroaromatic systems, this reaction is often referred to as the aromatic Finkelstein reaction and typically requires a catalyst. wikipedia.orgscienceinfo.com

For a substrate like 5-bromo-furan-2-carboxylic acid, treatment with an iodide salt such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a copper(I) catalyst (e.g., CuI) and a suitable ligand can facilitate the exchange of bromine for iodine. scienceinfo.com The reaction is driven by the formation of a more stable copper-halide salt.

Table 3: General Conditions for Aromatic Finkelstein Reaction

Substrate Reagents Catalyst Solvent Product Reference
Bromo-furan derivative NaI or KI CuI, diamine ligand Polar aprotic (e.g., DMF, DMSO) Iodo-furan derivative wikipedia.orgscienceinfo.com

This methodology can be applied to convert 5-bromo-furan-2-carboxylic acid into 5-iodo-furan-2-carboxylic acid.

Orthogonal halogenation refers to the selective reaction of one halogen in the presence of another, which is crucial for the synthesis of mixed dihalofurans like this compound. This can be achieved through selective metal-halogen exchange or through rearrangement reactions.

Selective Metal-Halogen Exchange: In a molecule containing both bromine and iodine, the carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond. This difference in reactivity allows for selective metal-halogen exchange. Treatment of a bromo-iodofuran with an organolithium reagent (e.g., n-butyllithium) at low temperatures will preferentially result in the exchange of the iodine atom for lithium. mdpi.comwikipedia.org The resulting lithiated furan can then be trapped with an electrophile.

For instance, if one were to start with a hypothetical 4,5-diiodofuran-2-carboxylic acid, selective mono-lithium-halogen exchange at the 5-position followed by quenching with a brominating agent could be a potential route to 4-iodo-5-bromofuran-2-carboxylic acid. The general reactivity trend for lithium-halogen exchange is I > Br > Cl. wikipedia.org

Halogen Dance Reaction: The "halogen dance" is a base-catalyzed migration of a halogen atom around an aromatic or heteroaromatic ring. wikipedia.orgwhiterose.ac.uk This rearrangement is driven by the formation of a more thermodynamically stable organometallic intermediate. This phenomenon has been observed in furan derivatives. whiterose.ac.uk

This reaction could potentially be used to isomerize a readily available dihalofuran into a less accessible one. For example, treatment of a 2,5-dihalofuran with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could induce a migration of one of the halogens to the 3- or 4-position. Quenching of the resulting lithiated intermediate with an electrophile would then yield a rearranged, functionalized product. The regiochemical outcome of the halogen dance is dependent on the stability of the intermediate anions.

Cyclization and Annulation Routes to Halogenated Furans

The formation of the furan ring is a critical step in the synthesis of halogenated furan derivatives. Cyclization and annulation reactions provide powerful pathways to construct this heterocyclic core from various precursors.

The construction of the furan ring from open-chain molecules is a fundamental strategy in organic synthesis. These methods involve forming the heterocyclic system through intramolecular reactions, often promoted by acidic or basic conditions, or through thermal processes.

One classic method is the Paal-Knorr synthesis, which produces furans through the dehydration and cyclization of 1,4-diketones under non-aqueous acidic conditions pharmaguideline.com. Another significant approach involves the oxidative cyclization of β,γ-unsaturated carboxylic acids, which can yield 4-substituted furan-2-ones using hypervalent iodine reagents organic-chemistry.org. The choice of reagent is critical in this process to ensure cyclization occurs preferentially over decarboxylation organic-chemistry.org.

More recent developments include intramolecular Wittig-type reactions, which can generate highly functionalized and polysubstituted furans in a single step from Michael acceptors, tributylphosphine, and acyl chlorides at room temperature organic-chemistry.org. This method proceeds through a phosphorus ylide intermediate and accommodates a wide range of substrates to produce diverse substitution patterns on the furan ring organic-chemistry.org. Additionally, furan-2-ylacetates can be prepared via the dehydrogenation of 2-alkylidenetetrahydrofurans, which are themselves formed from the cyclization of acyclic 1,3-dicarbonyl dianions with 1-bromo-2-chloroethane nih.gov.

Table 1: Selected Cyclization Methods from Acyclic Precursors

Method Precursor Type Key Reagents/Conditions Product Type
Paal-Knorr Synthesis 1,4-Diketones Non-aqueous acid Substituted Furans pharmaguideline.com
Oxidative Cyclization β,γ-Unsaturated Carboxylic Acids Hypervalent Iodine Reagents (e.g., PhI(OTf)₂) 4-Substituted Furan-2-ones organic-chemistry.org
Intramolecular Wittig Michael Acceptors, Acyl Chlorides Tributylphosphine (Bu₃P) Tetrasubstituted Furans organic-chemistry.org
Dianion Cyclization 1,3-Dicarbonyl Dianions 1-Bromo-2-chloroethane 2-Alkylidenetetrahydrofurans nih.gov

Transition-metal catalysis offers highly efficient and direct methods for constructing substituted furans, often under mild reaction conditions from structurally simple starting materials nih.gov. These reactions have become one of the most appealing strategies for synthesizing polyfunctionalized furans nih.gov. A wide array of metals have been employed, each demonstrating unique catalytic activities.

Cobalt(II) complexes, for example, have been shown to effectively catalyze the metalloradical cyclization of α-diazocarbonyls with various terminal alkynes to produce polyfunctionalized furans with complete regioselectivity nih.gov. Other precious metals such as Gold (Au), Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are also widely used. Gold(I) catalysts can facilitate the synthesis of furans from 1,3-diynes via hydration and subsequent cyclization hud.ac.uk. Palladium-catalyzed reactions include the oxidative cyclization of α-allyl-β-diketones hud.ac.uk.

Non-precious metals like Copper (Cu) and Zinc (Zn) have also been developed as effective catalysts nih.gov. Copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides is a versatile method for accessing 2,5-disubstituted and 2,3,5-trisubstituted furans hud.ac.uk. The mechanism of these catalytic reactions often involves the activation of an alkyne or alkene by the metal center, followed by an intramolecular attack by a nucleophile (such as a carbonyl oxygen) to form the heterocyclic ring hud.ac.ukworldscientific.com.

Table 2: Transition Metals in Furan Synthesis

Metal Catalyst Reaction Type Substrates
Cobalt (Co) Metalloradical Cyclization α-Diazocarbonyls, Alkynes nih.gov
Gold (Au) Hydration/Cyclization 1,3-Diynes hud.ac.uk
Palladium (Pd) Oxidative Cyclization α-Allyl-β-diketones hud.ac.uk
Copper (Cu) Intramolecular O-vinylation Ketones, Vinyl Bromides hud.ac.uk
Rhodium (Rh) Carbonylative Addition-Cyclization Hydroxy Enones (in-situ) hud.ac.uk
Zirconium (Zr) Rearrangement Hex-2-enopyranoside derivatives hud.ac.uk

Chemoenzymatic and Biocatalytic Approaches to Furan Carboxylic Acids

Biocatalysis and chemoenzymatic strategies represent a sustainable and promising approach for the synthesis of furan carboxylic acids rsc.org. These methods often utilize enzymes to perform selective transformations, sometimes on biomass-derived starting materials like 5-hydroxymethylfurfural (HMF) rsc.orgresearchgate.net. Furan carboxylic acids such as 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formyl-2-furancarboxylic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA) are important bio-based chemicals rsc.org.

One developed chemoenzymatic system employs a combination of H₂O₂-dependent peroxygenase, NAD⁺-dependent alcohol dehydrogenase, and galactose oxidase to selectively convert HMF into different furan carboxylic acids with excellent yields and selectivity (>99%) rsc.org. Such systems can overcome challenges associated with traditional biocatalytic processes, including low efficiency and loss of enzyme activity rsc.org.

Another biocatalytic approach is the enantioselective hydrolysis of esters to produce chiral building blocks, such as (R)-tetrahydrofuran-2-carboxylic acid, which is valuable in the synthesis of pharmaceuticals researchgate.net. While these methods offer high selectivity and sustainability, challenges can include the complexity of the biocatalytic process and the need to manage cofactors and byproducts like H₂O₂ rsc.org.

Optimization of Reaction Conditions and Yields in Synthesis

To develop practical and efficient synthetic protocols, the optimization of reaction conditions is crucial. This process involves systematically varying parameters such as catalyst type and loading, solvent, temperature, and reaction time to maximize product yield and minimize side reactions and reaction duration.

Studies on the synthesis of various heterocyclic compounds demonstrate common optimization strategies. For instance, in the synthesis of dihydrobenzofuran neolignans, different silver(I) reagents were tested as oxidants, with silver(I) oxide proving most efficient scielo.br. The choice of solvent was also critical, with acetonitrile providing a better balance between conversion and selectivity compared to more traditional solvents like dichloromethane and benzene (B151609) scielo.br. Temperature is another key variable; while reflux conditions can improve homogenization and conversion, prolonged reaction times at high temperatures may decrease selectivity due to side reactions scielo.br.

In another example, the synthesis of a compound was optimized by screening different amounts of molecular iodine as a catalyst, finding that 20 mol% gave the best result researchgate.net. A variety of solvents (e.g., ethanol, methanol, acetonitrile, DMF) and other catalysts (e.g., piperidine, acetic acid, p-TSA) were also tested, with ethanol and molecular iodine ultimately being identified as the optimal combination researchgate.net. Microwave-assisted synthesis has also been used to dramatically reduce reaction times, for example, from 3 hours to just 5 minutes for the Perkin rearrangement to produce benzofuran-2-carboxylic acids in near-quantitative yields nih.gov. The absence of a catalyst can lead to no product formation, highlighting its essential role in the transformation researchgate.net.

Table 3: Example of Reaction Condition Optimization

Entry Catalyst (mol%) Solvent Yield (%) Time
1 Iodine (20) Ethanol 68 -
2 Iodine (15) Ethanol Lower Yield -
3 Iodine (25) Ethanol Lower Yield -
4 Iodine (20) Methanol Lower Yield -
5 Iodine (20) Acetonitrile Lower Yield -
6 Piperidine (20) Ethanol Lower Yield Longer Time
7 Acetic Acid (20) Ethanol Lower Yield Longer Time
8 None Ethanol No Product 24 h

(Data adapted from a study on catalyst and solvent screening) researchgate.net

Mechanistic Investigations of Halogenation and Functionalization Reactions

Electrophilic Aromatic Substitution Mechanisms in Furan (B31954) Systems

The furan ring is an electron-rich aromatic heterocycle, which makes it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.comchemicalbook.com The presence of the oxygen atom with its lone pair of electrons increases the electron density of the ring, facilitating attack by electrophiles under mild conditions. pearson.com The general mechanism for EAS in furan proceeds through a two-step addition-elimination pathway involving a carbocation intermediate, often referred to as a sigma complex or arenium ion. chemicalbook.compearson.com

The regioselectivity of this reaction is a key feature of furan chemistry. Electrophilic attack preferentially occurs at the C2 (or α) position, and the equivalent C5 position, over the C3 (or β) position. pearson.compearson.com This preference is attributed to the superior stability of the intermediate carbocation formed. When an electrophile attacks the C2 position, the positive charge is delocalized over three atoms, including the ring oxygen, resulting in three significant resonance structures. chemicalbook.com In contrast, attack at the C3 position yields a less stable intermediate with only two resonance structures, and the delocalization does not involve the oxygen atom as effectively. chemicalbook.com Consequently, the transition state leading to the C2-substituted product is lower in energy, making this pathway kinetically favored.

In the case of 4-Bromo-5-iodofuran-2-carboxylic acid, the furan ring is already heavily substituted. All positions except C3 bear a substituent. Therefore, any further electrophilic substitution would be expected to occur at the C3 position, replacing the sole hydrogen atom, assuming a suitable electrophile and reaction conditions that can overcome the deactivating effects of the existing substituents.

Role of Directing Groups (e.g., Carboxylic Acid) in Regioselectivity

The substituents on the furan ring in this compound play a decisive role in modulating the ring's reactivity and directing any further transformations. The substituents present are a carboxylic acid group at C2, a bromine atom at C4, and an iodine atom at C5.

Carboxylic Acid Group (-COOH): As an electron-withdrawing group, the carboxylic acid at the C2 position deactivates the furan ring towards electrophilic attack. This deactivation makes reactions require more forcing conditions compared to unsubstituted furan. In a typical 2-substituted furan with a deactivating group, electrophilic attack is strongly directed to the C5 position. However, in the title compound, this position is already occupied by an iodine atom.

Halogen Atoms (-Br, -I): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-para directing in benzene chemistry due to their ability to donate a lone pair of electrons through resonance. In furan systems, their influence is complex. They deactivate the ring to some extent but can also stabilize carbocation intermediates. Studies on other halogenated furans suggest that the electronic effect of a halogen is most profound at the 5-position, where it can stabilize the partial positive charge that develops in the transition state of a reaction. rsc.org

For this compound, the combined deactivating effects of the carboxylic acid and the two halogens would significantly reduce the nucleophilicity of the furan ring. The only available position for a standard electrophilic substitution is C3. The directing effects of the existing groups would collectively influence the feasibility of substitution at this position.

Understanding Transition States in Halogenation Reactions

The transition state in an electrophilic aromatic substitution reaction is a high-energy, transient species that resembles the sigma complex intermediate. Its structure and stability are paramount in determining the reaction's rate and regioselectivity. rowansci.com For the halogenation of a furan ring, the transition state involves the partial formation of a new carbon-halogen bond and the delocalization of the developing positive charge across the ring.

Computational studies on related furan systems, particularly in Diels-Alder reactions, have identified several factors that control transition state stability:

Stabilization of Positive Charge: The ability of the substituents and the heteroatom to stabilize any developing positive charge in the transition state is critical. rsc.orgresearchgate.net In electrophilic attack, the oxygen atom of the furan ring plays a key role in this stabilization. pearson.com

Steric Effects: The size of the incoming electrophile and the existing substituents can lead to steric hindrance, raising the energy of the transition state and slowing the reaction. rsc.orgresearchgate.net In a crowded molecule like this compound, steric hindrance at the C3 position would be a significant factor for any incoming group.

Dipolar Interactions: Interactions between the dipoles of the substituent groups (like C-Br, C-I, and C=O) and the furan ring C-O bond can either stabilize or destabilize the transition state. rsc.orgrsc.org

Kinetic and Thermodynamic Aspects of Halogen Exchange

Halogenation reactions on furan rings are typically rapid and are often conducted at low temperatures to prevent side reactions like polyhalogenation. quimicaorganica.org This suggests that the reactions are under kinetic control, where the product distribution is determined by the relative activation energies of the competing reaction pathways rather than the thermodynamic stability of the products. researchgate.net

Halogen exchange, where one halogen atom is replaced by another, is a potential reaction for polysubstituted furans. The feasibility of such a reaction depends on the relative bond strengths of the carbon-halogen bonds and the stability of the intermediates involved. The C-I bond is weaker than the C-Br bond, suggesting that iodine at the C5 position might be more susceptible to substitution or exchange than bromine at the C4 position.

Computational Insights into Reaction Pathways and Selectivity

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting selectivity, and understanding the electronic structure of molecules and transition states. researchgate.net

For furan systems, computational studies have provided significant insights:

Confirmation of Regioselectivity: Calculations have confirmed that electrophilic attack at the C2/C5 positions of furan is energetically more favorable than at the C3/C4 positions by modeling the stability of the corresponding sigma complexes. researchgate.net

Analysis of Substituent Effects: DFT can quantify the electronic impact of different substituents on the reactivity of the furan ring. For halogenated furans, calculations have shown that while Frontier Molecular Orbital (FMO) theory can sometimes be insufficient to explain reactivity, factors like charge stabilization and dipolar interactions in the transition state are crucial determinants. rsc.orgresearchgate.net

Mapping Reaction Pathways: Computational methods can map the entire potential energy surface of a reaction, identifying the transition states, intermediates, and energy barriers. This allows for a detailed understanding of the reaction pathway. For instance, studies on the iodine-catalyzed synthesis of furans have used DFT to propose a detailed catalytic cycle.

For a molecule like this compound, computational modeling could predict the most likely site for further reaction, calculate the energy barriers for substitution versus halogen exchange, and provide insights into the geometry and electronic nature of the transition states involved. Such studies would be invaluable in guiding synthetic efforts and understanding the fundamental reactivity of this complex heterocyclic compound.

Reactivity and Transformations of 4 Bromo 5 Iodofuran 2 Carboxylic Acid

Reactivity of the Furan (B31954) Ring System with Orthogonal Halogenation

The furan ring in 4-bromo-5-iodofuran-2-carboxylic acid is an electron-rich aromatic system. The presence of two different halogen atoms at positions 4 and 5, known as orthogonal halogenation, is a key feature that dictates its reactivity. This arrangement allows for selective reactions at one halogen site while leaving the other intact, a crucial strategy in the stepwise construction of complex molecules.

The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. Generally, the bond strength of carbon-halogen bonds increases in the order C-I < C-Br < C-Cl. Consequently, the carbon-iodine bond is more susceptible to oxidative addition to a low-valent palladium catalyst than the carbon-bromine bond. This difference in reactivity enables selective functionalization at the 5-position (C-I) of the furan ring, while the 4-position (C-Br) remains available for subsequent transformations.

This principle is well-established for various aromatic and heteroaromatic systems. For instance, in bromo-iodo-substituted arenes, chemoselective Suzuki-Miyaura, Sonogashira, and Heck reactions can be performed at the iodo-substituted position with high selectivity. While specific studies on this compound are not extensively documented in publicly available literature, the known principles of cross-coupling reactions strongly suggest that similar selectivity would be observed. For example, a Suzuki-Miyaura coupling using an arylboronic acid in the presence of a palladium catalyst would be expected to yield a 4-bromo-5-arylfuran-2-carboxylic acid. Subsequently, a second cross-coupling reaction could be performed at the C-Br bond to introduce a different substituent.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the furan ring is a versatile handle for a variety of chemical modifications.

The carboxylic acid can be readily converted into its corresponding esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification, would yield the corresponding ester. This reaction is typically performed by refluxing the carboxylic acid with an excess of the alcohol and a catalytic amount of a strong acid like sulfuric acid. Alternatively, milder methods such as Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed, which is particularly useful for sensitive substrates. The synthesis of 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate from 5-bromofuroic acid using DCC and DMAP highlights the applicability of this method to halogenated furan-2-carboxylic acids. mdpi.com

Amidation: The formation of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used reagents for the synthesis of acyl chlorides. The resulting 4-bromo-5-iodofuran-2-carbonyl chloride can then be treated with a primary or secondary amine to afford the desired amide. Direct amidation methods, using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), provide a more direct route to amides under milder conditions. The synthesis of various amide derivatives from benzodifuran-2-carboxylic acid via the acyl chloride method demonstrates a common strategy for furan-based carboxylic acids. organic-chemistry.org

The carboxylic acid group can be reduced to a primary alcohol or an aldehyde, providing entry to other classes of compounds.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. The reaction of this compound with LiAlH₄ in an anhydrous etheral solvent, followed by an aqueous workup, would be expected to yield (4-bromo-5-iodofuran-2-yl)methanol. It is important to note that LiAlH₄ is a very reactive reagent and may also affect the halogen substituents under certain conditions, although typically carbon-halogen bonds are stable to this reagent unless a neighboring group facilitates the reduction. A chemoselective method for reducing a carboxylic acid in the presence of a ketone has been developed using sodium borohydride (B1222165) after activation of the carboxylic acid as a mixed anhydride, which could potentially be applied to this system. nih.gov

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction often proceeds to the primary alcohol. To stop the reduction at the aldehyde stage, the carboxylic acid must first be converted into a derivative that is more readily reduced than an aldehyde, such as a Weinreb amide or an acyl chloride under specific conditions (e.g., Rosenmund reduction). More modern methods for the direct conversion of carboxylic acids to aldehydes have been developed, for example, using a nickel catalyst with dimethyl dicarbonate (B1257347) as an activator and diphenylsilane (B1312307) as the reductant. odinity.com

The removal of the carboxylic acid group via decarboxylation can be a useful synthetic step. Decarboxylation of aromatic and heteroaromatic carboxylic acids can often be achieved by heating the compound, sometimes in the presence of a catalyst. For heteroaromatic carboxylic acids, copper-based catalysts are frequently employed. For example, heating this compound in a high-boiling solvent like quinoline (B57606) with copper powder or copper(I) oxide could potentially lead to the formation of 3-bromo-2-iodofuran. Photoredox catalysis has also emerged as a mild method for the decarboxylation of carboxylic acids. mdpi.com

Reactivity of Bromo- and Iodo-Substituents

The halogen atoms at positions 4 and 5 are key to the synthetic utility of this molecule, primarily through substitution reactions.

While direct nucleophilic aromatic substitution on the furan ring is generally difficult, the halogen atoms can be replaced through transition metal-catalyzed cross-coupling reactions, which proceed via a formal nucleophilic substitution mechanism on the metal center.

As previously discussed in section 4.1, the differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions. The C-I bond at position 5 is the more reactive site for palladium-catalyzed reactions such as:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester.

Sonogashira Coupling: Reaction with a terminal alkyne. organic-chemistry.org

Heck Coupling: Reaction with an alkene. thieme-connect.denih.gov

Buchwald-Hartwig Amination: Reaction with an amine.

Stille Coupling: Reaction with an organotin reagent.

Following the selective functionalization at the 5-position, the C-Br bond at the 4-position can then be subjected to a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different ligand or catalyst), to introduce a second point of diversity. This stepwise functionalization underscores the importance of the orthogonal halogenation pattern in this compound for the synthesis of highly substituted furan derivatives. The synthesis of N-(4-bromophenyl)furan-2-carboxamides and their subsequent arylation via Suzuki-Miyaura coupling at the bromo position demonstrates the feasibility of such reactions on brominated furan systems. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Ullmann)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The differential reactivity of the C-I and C-Br bonds allows for selective, stepwise functionalization. In palladium-catalyzed reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl. bldpharm.comlibretexts.org This principle is fundamental to the regioselective derivatization of the title compound.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is widely used for creating biaryl structures. nih.gov For this compound, the reaction can be controlled to occur selectively at the more labile C-I bond at the C-5 position. This allows for the introduction of an aryl or vinyl group at this position while leaving the C-4 bromine atom intact for subsequent transformations. While specific studies on this compound are not prevalent, the selectivity is well-documented for other dihaloheteroarenes. rsc.orgmdpi.com For instance, the coupling of 2-bromo-4-iodo-quinoline with an alkyne occurs preferentially at the iodo-substituted position. libretexts.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be fine-tuned to optimize yield and selectivity. mdpi.com Decarboxylative Suzuki-Miyaura couplings have also been developed, offering alternative pathways where a carboxylic acid can be replaced, though this is more common for activating the ring rather than being a spectator group. nsf.govnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org Applied to this compound, the Sonogashira coupling is expected to proceed with high regioselectivity at the C-5 position due to the greater reactivity of the C-I bond over the C-Br bond. libretexts.org This selective functionalization yields 4-bromo-5-alkynylfuran-2-carboxylic acid derivatives, which are valuable intermediates for more complex molecules. Studies on various dihaloaromatic systems confirm that the reaction occurs preferentially at the site of the heavier halogen. libretexts.orgsoton.ac.uk

Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.orgwikipedia.org Modern variations, often called Ullmann-type reactions, are broader in scope and can form C-O, C-N, and C-S bonds. nih.govmdpi.com These reactions typically require high temperatures, although the use of ligands can enable milder conditions. nih.gov In the context of this compound, a selective Ullmann condensation could potentially be achieved at the C-5 iodo position. However, the harsh conditions of the traditional Ullmann reaction might lead to lower selectivity or decomposition compared to palladium-catalyzed methods. wikipedia.org

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions on Dihalo-Substituted Heterocycles (Illustrative Examples)
Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProductSelectivity/YieldReference
Suzuki-Miyaura5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidineCoupling at C-Br position; Good yields mdpi.com
Sonogashira2-bromo-4-iodo-quinolineTerminal alkynePd(0) catalyst, Cu(I) cocatalyst4-alkynyl-2-bromo-quinolineSelective coupling at C-I position libretexts.org
Sonogashira6-bromo-3-fluoro-2-cyanopyridineTerminal alkynePd(PPh₃)₄, CuI, Et₃N/THF6-alkynyl-3-fluoro-2-cyanopyridineHigh yields (85-93%) soton.ac.uk
Ullmann (Homocoupling)Iodobenzene-Cu₂O nanoparticles, Cs₂CO₃, DMFBiphenyl87.7% conversion nih.gov

Photochemical Reactions for Halogen Displacement

The photochemical reactivity of this compound is an area with limited specific research. However, general principles of photochemical dehalogenation of aryl halides suggest potential reaction pathways. Aryl halides can undergo dehalogenation upon UVA irradiation, typically in the presence of a base and a hydrogen donor like methanol. nih.gov This process is believed to proceed through a radical chain mechanism. nih.gov

The initiation step involves the absorption of a photon by a complex formed between the aryl halide and a base (e.g., methoxide), which is facilitated by halogen bonding. nih.gov This interaction weakens the carbon-halogen bond, promoting its homolytic cleavage to form an aryl radical and a halogen radical. The aryl radical then abstracts a hydrogen atom from the solvent (e.g., methanol) to yield the dehalogenated product, propagating the chain. nih.gov

For this compound, it is plausible that selective photochemical deiodination could be achieved under controlled conditions, given the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Such a reaction would offer a metal-free method for halogen displacement, complementing the transition metal-catalyzed approaches.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity in the derivatization of this compound is primarily dictated by the differential reactivity of the two halogen substituents. As established in the context of metal-catalyzed cross-coupling reactions, the C-5 iodine atom is significantly more reactive than the C-4 bromine atom. bldpharm.comlibretexts.org

This reactivity difference allows for a highly regioselective, stepwise functionalization strategy. The first synthetic step, typically a palladium-catalyzed coupling, will almost exclusively occur at the C-5 position. This yields a 5-substituted-4-bromofuran-2-carboxylic acid intermediate. The remaining bromine atom at C-4 can then be targeted in a second, distinct synthetic operation, often requiring more forcing reaction conditions. This predictable regioselectivity makes the compound a valuable scaffold for the synthesis of polysubstituted furans with well-defined substitution patterns.

The presence of the electron-withdrawing carboxylic acid group at the C-2 position also influences the reactivity of the furan ring, though its primary effect on regioselectivity in cross-coupling is secondary to the C-X bond strength hierarchy.

Stereoselectivity is not a relevant consideration for reactions directly involving the achiral this compound molecule itself. However, if the molecule is reacted with chiral reagents or used to synthesize products that are chiral, then diastereoselectivity or enantioselectivity would become important aspects of those specific transformations. nih.govnih.gov

Comparative Reactivity with Mono- and Dibromofuran Carboxylic Acids

The reactivity of this compound can be better understood by comparing it to its structural analogs: monobromofuran carboxylic acids and 4,5-dibromofuran-2-carboxylic acid.

Comparison with 4,5-Dibromofuran-2-carboxylic acid: The key difference between this compound and 4,5-dibromofuran-2-carboxylic acid is the halogen at the C-5 position. In palladium-catalyzed cross-coupling reactions, the C-I bond is much more susceptible to oxidative addition than the C-Br bond. rsc.org Consequently, this compound will undergo selective reaction at C-5 under mild conditions that would leave the C-Br bond at C-4 untouched. In contrast, 4,5-dibromofuran-2-carboxylic acid possesses two C-Br bonds. mdpi.comsigmaaldrich.com While there is a slight electronic difference between the C-4 and C-5 positions, achieving high regioselectivity in the mono-functionalization of the dibromo compound is significantly more challenging and often results in mixtures of products or requires carefully optimized conditions. The C-5 position is generally more reactive in furans, but the selectivity is less pronounced than the C-I vs. C-Br difference.

Comparison with Monobromofuran Carboxylic Acids: Compared to monobromo analogs like 5-bromofuran-2-carboxylic acid, the dihalogenated nature of this compound offers greater synthetic versatility. mdpi.comnih.gov A monobromo derivative has only one site for cross-coupling. After this site is functionalized, further elaboration via cross-coupling is not possible. The title compound, however, allows for two distinct, sequential coupling reactions. The first occurs selectively at the iodo-group, and the second can then be performed at the bromo-group, enabling the programmed construction of complex, tetra-substituted furan derivatives.

Table 2: Comparative Reactivity of Halogenated Furan-2-Carboxylic Acids in Pd-Catalyzed Cross-Coupling
CompoundReactive Sites (in order of reactivity)Key Reactivity FeatureReference
This compoundC5-I > C4-BrHigh regioselectivity for sequential coupling, first at C5. bldpharm.comlibretexts.org
4,5-Dibromofuran-2-carboxylic acidC5-Br ≈ C4-BrLower regioselectivity for mono-functionalization; risk of di-substitution. mdpi.comsigmaaldrich.com
5-Bromofuran-2-carboxylic acidC5-BrSingle site for cross-coupling. mdpi.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-Bromo-5-iodofuran-2-carboxylic acid, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques to map out the connectivity of the atoms.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two key signals corresponding to the single proton on the furan (B31954) ring and the proton of the carboxylic acid group.

Furan Proton (H-3): A singlet is anticipated for the proton at the third position of the furan ring. Its chemical shift would likely appear in the downfield region, influenced by the electronegativity of the adjacent oxygen atom and the electron-withdrawing effects of the bromo and iodo substituents.

Carboxylic Acid Proton (-COOH): A broad singlet, which is typically concentration-dependent and exchanges with deuterium (B1214612) oxide (D₂O), is expected for the acidic proton. This signal is usually found further downfield, often above 10 ppm.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-37.0 - 8.0Singlet (s)1H
-COOH>10Broad Singlet (br s)1H

Note: Predicted values are based on general principles of NMR spectroscopy.

The ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments.

Carboxylic Carbon (C=O): This carbon will appear at the lowest field, typically in the range of 160-170 ppm.

Furan Ring Carbons: The four carbons of the furan ring will have chemical shifts influenced by the substituents. The carbon bearing the carboxylic acid group (C-2) and the halogenated carbons (C-4 and C-5) will be significantly shifted. The carbon attached to the iodine atom (C-5) is expected to be at a higher field (more shielded) compared to the one attached to the bromine atom (C-4), due to the "heavy atom effect" of iodine.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 150
C-3115 - 125
C-4110 - 120
C-580 - 95
-COOH160 - 170

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar furan derivatives.

To confirm the assignments and establish the precise connectivity of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show no cross-peaks for the furan proton, confirming its isolation from other protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the furan proton (H-3) directly to its attached carbon (C-3), providing a definitive assignment for this pair.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides the molecular weight and, through fragmentation analysis, valuable structural information.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. This allows for the calculation of its elemental formula (C₅H₂BrIO₃), confirming the presence of bromine and iodine through their characteristic isotopic patterns. The distinct isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and the single isotope of iodine (¹²⁷I) would be clearly identifiable.

In the mass spectrometer, the molecule will fragment in a predictable manner. The analysis of these fragments helps to confirm the structure. For furan-2-carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and carbon monoxide (CO). nih.govacs.org

Expected fragmentation patterns for this compound would likely involve:

Loss of H₂O: A peak corresponding to the loss of a water molecule from the molecular ion.

Loss of COOH: A significant fragment resulting from the cleavage of the carboxylic acid group.

Decarboxylation: Loss of CO₂ from the molecular ion.

Halogen Loss: Cleavage of the C-Br or C-I bonds, leading to fragments corresponding to the loss of Br or I radicals. The relative ease of cleavage would provide further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

A specific infrared (IR) spectrum for this compound is not publicly available. However, based on the known functional groups present in the molecule, a theoretical IR spectrum can be predicted. The key vibrational modes would include a broad O-H stretch from the carboxylic acid group, typically observed in the range of 3300-2500 cm⁻¹. A strong carbonyl (C=O) stretching vibration from the carboxylic acid is expected between 1725 and 1700 cm⁻¹. The furan ring itself would exhibit characteristic C-O-C stretching and C=C stretching vibrations. Additionally, absorptions corresponding to the C-Br and C-I bonds would be present in the fingerprint region, typically below 800 cm⁻¹. Without experimental data, the precise frequencies and intensities of these bands for this specific molecule remain unconfirmed.

Functional Group Expected Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (broad)
Carboxylic AcidC=O Stretch1725-1700
Furan RingC-O-C Stretch~1200-1000
Furan RingC=C Stretch~1600-1450
Carbon-BromineC-Br Stretch~600-500
Carbon-IodineC-I Stretch~500

This table represents predicted values based on general spectroscopic principles and data for similar compounds. Experimental verification is required.

X-ray Crystallography for Solid-State Structural Determination

There are no published X-ray crystallographic studies for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. Such a study would provide crucial information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes and the angles between them for the unit cell.

Bond Lengths and Angles: Precise measurements of the covalent bonds and angles within the molecule.

Intermolecular Interactions: Details of how the molecules pack together in the crystal, including potential hydrogen bonding from the carboxylic acid and halogen bonding involving the bromine and iodine atoms.

The lack of this data means that the precise solid-state conformation and the nature of the intermolecular forces governing the crystal packing of this compound are currently unknown.

Spectroscopic Analysis of Conformational and Tautomeric Forms

No specific studies on the conformational or tautomeric forms of this compound have been reported. The furan ring is generally considered to be planar, but the presence of bulky halogen substituents could potentially introduce some ring strain. The primary conformational flexibility would arise from the rotation around the C-C bond connecting the carboxylic acid group to the furan ring.

Tautomerism is also a theoretical possibility for this molecule. While the carboxylic acid form is expected to be the most stable, the potential for other tautomeric forms, such as those involving the furan ring oxygen, cannot be entirely ruled out without specific spectroscopic or computational investigation. Techniques like variable-temperature NMR spectroscopy or advanced computational modeling would be necessary to explore the potential energy surface and identify any stable conformers or tautomers.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons. For 4-Bromo-5-iodofuran-2-carboxylic acid, methods like Hartree-Fock (HF) and post-Hartree-Fock methods are employed to optimize the molecular geometry. These calculations typically predict a planar furan (B31954) ring, which is characteristic of this aromatic heterocycle.

The optimized geometry provides key structural parameters. The bond lengths and angles are influenced by the electronic effects of the substituents: the electron-withdrawing carboxylic acid group and the bulky, electronegative halogen atoms. The C-Br and C-I bond lengths, as well as the bond angles around the furan ring, are of particular interest as they can influence the molecule's reactivity and its ability to form intermolecular interactions.

The electronic structure, often visualized through molecular orbitals (HOMO and LUMO), reveals regions of high and low electron density. The distribution of electron density is significantly polarized due to the presence of the oxygen heteroatom and the electron-withdrawing substituents. This polarization is a key determinant of the molecule's chemical behavior.

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) has become a workhorse in computational chemistry for predicting the reactivity of molecules with a good balance of accuracy and computational cost. For this compound, DFT calculations can provide insights into its chemical reactivity through the analysis of various reactivity descriptors.

Global reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO) are particularly informative. These include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

These descriptors help in predicting how this compound will behave in chemical reactions, for instance, whether it is more likely to act as an electrophile or a nucleophile.

Local reactivity can be assessed using Fukui functions or the dual descriptor. These analyses pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this molecule, the carbon atoms of the furan ring and the carboxylic acid group are expected to be key reactive sites.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, the prediction of ¹H and ¹³C NMR chemical shifts is of significant value.

The GIAO (Gauge-Including Atomic Orbital) method is commonly employed within a DFT framework to calculate the NMR shielding tensors. These are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the choice of the functional and basis set.

The predicted chemical shifts for the single proton on the furan ring and the carbon atoms can help in the assignment of experimental spectra. Discrepancies between predicted and experimental values can sometimes indicate the presence of specific intermolecular interactions in the experimental sample, such as hydrogen bonding or solvent effects.

Analysis of Halogen Bonding Interactions and Their Influence on Structure and Reactivity

The presence of both bromine and iodine atoms on the furan ring makes this compound a prime candidate for forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base).

Computational studies can model and quantify these interactions. The analysis of the molecular electrostatic potential (MEP) surface is a key tool. For both bromine and iodine in this molecule, a region of positive electrostatic potential, known as the σ-hole, is expected to be present along the extension of the C-Br and C-I bonds. The magnitude of this σ-hole is indicative of the strength of the potential halogen bond.

Theoretical calculations can be used to study the geometry and energetics of dimers or larger clusters of this compound, where halogen bonding plays a role in the supramolecular assembly. These interactions can significantly influence the crystal packing of the molecule in the solid state and can also affect its reactivity by modulating the electron density at different parts of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

While the furan ring itself is rigid, the carboxylic acid group has rotational freedom around the C-C single bond connecting it to the ring. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound.

MD simulations model the movement of atoms over time, taking into account the forces between them as described by a force field. These simulations can reveal the preferred orientation of the carboxylic acid group relative to the furan ring. The simulations can be performed in the gas phase or, more realistically, in the presence of a solvent to understand how the environment influences the conformational preferences.

Applications of 4 Bromo 5 Iodofuran 2 Carboxylic Acid As a Synthetic Intermediate

Precursor in the Synthesis of Polysubstituted Furan (B31954) Derivatives

The strategic placement of bromine and iodine atoms on the furan ring of 4-Bromo-5-iodofuran-2-carboxylic acid provides a powerful tool for the regioselective synthesis of polysubstituted furans. The differential reactivity of the carbon-halogen bonds—typically, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions—allows for stepwise functionalization. This sequential approach is fundamental to creating furan derivatives with a variety of substituents at specific positions, which would be challenging to achieve through other synthetic routes. The synthesis of polysubstituted furans is of significant interest due to the prevalence of the furan scaffold in natural products, pharmaceuticals, and functional materials. researchgate.net

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of this compound makes it an ideal starting material for the construction of more complex heterocyclic systems. The furan ring itself can serve as a scaffold upon which other rings can be fused or appended. Through a series of tailored reactions, the bromo and iodo substituents can be selectively replaced or can participate in cyclization reactions, leading to the formation of intricate polycyclic and heterocyclic frameworks. This capability is crucial in medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its function. The indole (B1671886) backbone, for instance, is a common motif in pharmacologically active compounds and can be synthesized using strategies that involve building upon heterocyclic precursors. nih.govresearchgate.net

Diversification through Sequential Cross-Coupling Reactions

A key application of this compound lies in its utility in sequential cross-coupling reactions. The distinct reactivities of the C-I and C-Br bonds enable chemists to introduce different aryl, alkyl, or other organic fragments in a controlled, stepwise manner. For example, a Suzuki-Miyaura coupling can be performed selectively at the more reactive 5-position (iodine) under milder conditions, leaving the 4-position (bromine) intact for a subsequent, different cross-coupling reaction under more forcing conditions. nih.gov This one-pot, sequential approach is highly efficient, minimizing purification steps and maximizing molecular complexity from a single starting material. nih.gov The ability to perform site-selective reactions on polyhalogenated substrates like 2,3,4,5-tetrabromofuran further underscores the power of this strategy for creating diverse molecular libraries. rsc.org

Synthesis of Novel Organic Materials and Ligands

The functional group handles on this compound, including the carboxylic acid, make it a valuable precursor for the synthesis of novel organic materials and ligands. The carboxylic acid can be readily converted into esters, amides, or other functional groups, or it can be used directly to coordinate with metal centers. The bromo and iodo groups provide sites for introducing functionalities that can tune the electronic and photophysical properties of the resulting molecules, a critical aspect in the design of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. Furthermore, the furan core and the potential for creating extended π-conjugated systems through cross-coupling make this compound a building block for ligands used in catalysis and coordination chemistry. mdpi.com

Strategies for Divergent Synthesis from a Common Halogenated Furan Core

This compound exemplifies a platform for divergent synthesis, where a single, readily accessible starting material can be transformed into a wide array of structurally distinct products. By carefully choosing reaction conditions and coupling partners, chemists can selectively manipulate the three functional sites—the carboxylic acid, the bromo group, and the iodo group. This allows for the generation of a diverse library of compounds from a common intermediate. For instance, the carboxylic acid can be engaged in amide bond formation, while the halogenated positions are sequentially functionalized via cross-coupling, or the order of transformations can be reversed. This strategic flexibility is highly desirable in drug discovery and materials science for the rapid exploration of chemical space.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Reactivity Insights

The synthesis of 4-Bromo-5-iodofuran-2-carboxylic acid and related dihalogenated furans relies on a foundation of established halogenation and functional group manipulation techniques. While specific high-yield syntheses for this exact molecule are not extensively documented in publicly available literature, the general strategies for producing similar compounds provide a clear roadmap. Typically, the synthesis would involve the selective halogenation of a suitable furan-2-carboxylic acid precursor. The differential reactivity of the C-H bonds on the furan (B31954) ring, influenced by the directing effect of the carboxyl group, allows for a degree of regioselectivity.

The reactivity of this compound is dictated by the interplay of the electron-withdrawing carboxylic acid group and the two halogen substituents. The carbon-iodine bond is significantly more labile than the carbon-bromine bond, making it the primary site for initial functionalization through reactions such as Suzuki, Stille, or Sonogashira cross-coupling. This inherent difference in reactivity is a cornerstone for the selective elaboration of the furan core. Furthermore, the carboxylic acid group can be converted to a variety of other functional groups, including esters, amides, and acyl chlorides, expanding the synthetic utility of this scaffold.

Emerging Methodologies for Site-Selective Functionalization

A major challenge and opportunity in the chemistry of polyhalogenated heterocycles is the development of methodologies for site-selective functionalization. For this compound, this translates to the ability to selectively react at either the C-Br or C-I bond, or even at the remaining C-H position.

Recent advances in catalysis have opened new doors for achieving such selectivity. Palladium/norbornene cooperative catalysis, for instance, has emerged as a powerful tool for the vicinal difunctionalization of arenes and heteroarenes. uchicago.eduuchicago.edu This approach could potentially be adapted to functionalize the C-H bond adjacent to the bromine atom in a regioselective manner. uchicago.edu Furthermore, enzymatic C-H halogenation using flavin-dependent halogenases offers a green and highly selective alternative to traditional chemical methods, although its application to highly substituted furans remains an area for exploration. nih.gov The development of rhodium-catalyzed C-C and C-S bond-forming reactions also presents a promising strategy for the direct functionalization of furan rings. nih.gov

Development of Novel Catalytic Systems for Derivatization

The derivatization of this compound heavily relies on the use of transition metal catalysts. The development of more efficient, selective, and robust catalytic systems is therefore a key area of future research. For instance, while palladium catalysts are widely used for cross-coupling reactions, the design of ligands that can fine-tune the catalyst's reactivity to discriminate between the C-Br and C-I bonds with even greater precision is highly desirable.

Moreover, the exploration of catalysts based on other transition metals, such as copper, nickel, or iridium, could unlock novel reaction pathways. acs.orgacs.org For example, iridium-catalyzed asymmetric cycloadditions of carboxylic acids have been reported, suggesting the potential for developing enantioselective transformations starting from this compound. acs.org The use of bimetallic catalysts, such as Au-Pd systems, has shown promise in the oxidation of furan derivatives and could be investigated for selective transformations of the carboxylic acid group or for facilitating novel coupling reactions. mdpi.com

Exploration of New Synthetic Applications and Materials Science

The unique structural features of this compound make it an attractive building block for the synthesis of complex organic molecules and functional materials. The ability to sequentially functionalize the two halogen positions allows for the construction of highly substituted furan derivatives with tailored electronic and steric properties.

In medicinal chemistry, furan-2-carboxylic acid derivatives have been explored as scaffolds for various therapeutic agents, including anticancer and antibiofilm compounds. nih.govnih.gov The dihalogenated nature of this compound provides a platform for creating diverse libraries of compounds for biological screening.

In materials science, furan-based polymers, such as polyethylene (B3416737) furandicarboxylate (PEF), are gaining attention as sustainable alternatives to petroleum-derived plastics. rsc.orgacs.org While furan-2,5-dicarboxylic acid is the primary monomer for PEF, the introduction of halogen atoms could be used to modulate the polymer's properties, such as thermal stability and flame retardancy. acs.org The selective functionalization of this compound could lead to the synthesis of novel monomers for advanced materials with tailored properties.

Challenges and Opportunities in Halogenated Furan Carboxylic Acid Chemistry

However, these challenges also present exciting opportunities for innovation. The development of more efficient and scalable synthetic routes is a primary goal. This includes the exploration of one-pot procedures and flow chemistry techniques to streamline the synthesis and improve safety and efficiency. Understanding the fundamental reactivity of these compounds, including the influence of halogen bonding and other non-covalent interactions on their chemical behavior, will be crucial for designing new and selective transformations. rsc.orgnih.gov

Q & A

Q. What synthetic routes are recommended for 4-Bromo-5-iodofuran-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation of a furan-carboxylic acid precursor. For example:

  • Step 1: Bromination at the 4-position using N-bromosuccinimide (NBS) under radical initiation.
  • Step 2: Iodination at the 5-position via electrophilic substitution with iodine monochloride (ICl) in acetic acid.
  • Step 3: Carboxylic acid group retention requires protection/deprotection strategies (e.g., esterification with subsequent hydrolysis).

Optimization Tips:

  • Use polar aprotic solvents (e.g., DMF) to enhance halogen solubility.
  • Monitor reaction progress via TLC or HPLC to minimize over-halogenation.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers effectively purify this compound to remove halogenated byproducts?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures to exploit solubility differences.
  • Chromatography: Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA modifier) improves separation of halogenated impurities.
  • Activated Charcoal Treatment: Adsorbs colored impurities post-synthesis .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis.
  • Storage: Keep in amber vials at 2–8°C under inert gas (argon) to prevent degradation.
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Heavy atoms (Br, I) enhance X-ray scattering, enabling high-resolution structure determination. Key steps:

  • Crystal Growth: Use slow vapor diffusion (e.g., dichloromethane/pentane) to obtain single crystals.
  • Data Collection: Employ synchrotron radiation for improved signal-to-noise ratios.
  • Refinement: SHELX software (SHELXL) refines heavy-atom positions and thermal parameters. Challenges include absorption correction and handling twinning .

Q. How do bromine and iodine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling: Iodine’s lower electronegativity (vs. bromine) increases oxidative addition efficiency with palladium catalysts.
  • Validation Methods:
    • NMR: Monitor coupling progress via disappearance of C-I (δ ~160 ppm in 13^{13}C NMR).
    • Mass Spectrometry: Confirm product mass (e.g., [M+H]+ via ESI-MS).
  • Side Reactions: Competing protodehalogenation may occur; suppress with excess Pd(PPh3_3)4_4 .

Q. How can researchers reconcile discrepancies in reported spectral data for halogenated furan derivatives?

Methodological Answer:

  • NMR Isotope Effects: 127^{127}I (I = 5/2) causes splitting in 1^{1}H NMR; use deuterated DMSO-d6_6 to minimize line broadening.
  • IR Spectroscopy: Compare carbonyl stretches (1700–1750 cm1^{-1}) to differentiate between carboxylic acid and ester forms.
  • Reference Standards: Cross-validate with commercially available analogs (e.g., 5-Bromo-2-fluorobenzoic acid) .

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